molecular formula C19H22ClNO4S B11647263 Ethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11647263
M. Wt: 395.9 g/mol
InChI Key: QFDXZVXIZQKNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound with a complex structure It contains a thiophene ring substituted with ethyl, dimethyl, and carboxylate groups, along with a chlorinated phenoxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Phenoxypropanoic Acid Moiety: This can be achieved by reacting 4-chloro-3-methylphenol with 2-bromopropanoic acid under basic conditions to form 2-(4-chloro-3-methylphenoxy)propanoic acid.

    Coupling with Thiophene Derivative: The phenoxypropanoic acid is then coupled with a thiophene derivative, such as 4,5-dimethylthiophene-3-carboxylic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the thiophene ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chloro group on the phenoxy moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorinated phenoxy moiety may play a role in binding to target sites, while the thiophene ring could contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

  • Ethyl 3-((2-(4-chloro-2-methylphenoxy)propanoic)amino)benzoate
  • Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate
  • Ethyl 2-hydroxy-4-methylpentanoate

Comparison: Ethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate is unique due to the presence of both a thiophene ring and a chlorinated phenoxy moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to similar compounds that may lack one of these structural features.

Properties

Molecular Formula

C19H22ClNO4S

Molecular Weight

395.9 g/mol

IUPAC Name

ethyl 2-[2-(4-chloro-3-methylphenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C19H22ClNO4S/c1-6-24-19(23)16-11(3)13(5)26-18(16)21-17(22)12(4)25-14-7-8-15(20)10(2)9-14/h7-9,12H,6H2,1-5H3,(H,21,22)

InChI Key

QFDXZVXIZQKNIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.